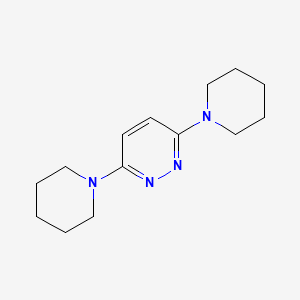
3,6-di-1-piperidinylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-di-1-piperidinylpyridazine, also known as DPPZ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. DPPZ is a derivative of pyridazine, and its unique chemical structure has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
3,6-di-1-piperidinylpyridazine has been extensively studied for its potential applications in scientific research, particularly in the field of DNA binding and sensing. This compound has been found to selectively bind to DNA and form stable complexes, making it a useful tool for studying DNA structure and function. This compound has also been used as a fluorescent probe for DNA detection, with applications in forensic science and medical diagnostics.
作用機序
The mechanism of action of 3,6-di-1-piperidinylpyridazine involves its ability to intercalate between DNA base pairs and form stable complexes. This interaction can lead to changes in DNA structure and function, which can affect cellular processes such as transcription and replication. This compound has also been found to induce DNA damage, leading to cell death in certain cancer cell lines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including DNA binding, DNA damage, and cell death. This compound has also been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. These effects have potential applications in cancer research, where this compound could be used as a therapeutic agent.
実験室実験の利点と制限
One advantage of using 3,6-di-1-piperidinylpyridazine in lab experiments is its ability to selectively bind to DNA and form stable complexes, making it a useful tool for studying DNA structure and function. Another advantage is its fluorescent properties, which can be used for DNA detection. However, one limitation of using this compound is its potential toxicity, which could affect the results of experiments and limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3,6-di-1-piperidinylpyridazine, including the development of new synthesis methods to improve its yield and purity. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in cancer research. Additionally, the use of this compound as a fluorescent probe for DNA detection could be further explored for its applications in medical diagnostics and forensic science.
合成法
The synthesis of 3,6-di-1-piperidinylpyridazine involves a series of chemical reactions, starting with the reaction of 3,6-dichloropyridazine with piperidine. The resulting intermediate product is then reacted with sodium hydride and 1-chloro-2,3-epoxypropane to form the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a readily available compound for scientific research.
特性
IUPAC Name |
3,6-di(piperidin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4/c1-3-9-17(10-4-1)13-7-8-14(16-15-13)18-11-5-2-6-12-18/h7-8H,1-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFMAKKBGFUHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5341004.png)
![(4R)-4-{4-[({[(4-chloro-2-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5341007.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B5341015.png)
![(1,3-benzodioxol-5-ylmethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5341018.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5341021.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341038.png)
![dimethyl 5-[(1-piperidinylacetyl)amino]isophthalate](/img/structure/B5341045.png)
![ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5341060.png)
![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5341064.png)
![3,4,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5341070.png)
![3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one](/img/structure/B5341086.png)
![2-(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5341087.png)
![2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5341094.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5341109.png)